molecular formula C9H12BF3N2O2 B2681625 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid CAS No. 2304634-13-5

1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid

Cat. No.: B2681625
CAS No.: 2304634-13-5
M. Wt: 248.01
InChI Key: JFERHZBESSKOMR-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid is a boronic acid derivative with the molecular formula C9H12BF3N2O2.

Mechanism of Action

Target of Action

The primary target of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, This compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from the boronic acid to a metal catalyst . The reaction conditions are generally mild and tolerant of various functional groups .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which This compound participates, is a key step in many synthetic pathways . This reaction enables the formation of carbon-carbon bonds, a fundamental process in organic synthesis . The downstream effects of this reaction depend on the specific synthetic pathway in which it is used.

Result of Action

The molecular and cellular effects of This compound ’s action would depend on the specific context in which it is used. In the context of Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound is typically used in Suzuki–Miyaura reactions under mild conditions . Additionally, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone precursor.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Boronic Acid Formation:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid undergoes several types of chemical reactions:

Scientific Research Applications

1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid has several scientific research applications:

Comparison with Similar Compounds

1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid can be compared with other boronic acid derivatives, such as:

The presence of both the trifluoromethyl group and the boronic acid moiety makes this compound a versatile and valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

[1-cyclopentyl-3-(trifluoromethyl)pyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BF3N2O2/c11-9(12,13)8-7(10(16)17)5-15(14-8)6-3-1-2-4-6/h5-6,16-17H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFERHZBESSKOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1C(F)(F)F)C2CCCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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